REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([CH2:13][C:14]([NH2:16])=[NH:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])C.O.[NH2:18]N.[C:20]([NH:23][CH:24]([CH3:32])[C:25](=O)[C:26](OCC)=[O:27])(=[O:22])[CH3:21]>>[CH3:2][O:4][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:13][C:14]1[NH:16][C:26](=[O:27])[C:25]([CH:24]([NH:23][C:20](=[O:22])[CH3:21])[CH3:32])=[N:18][N:15]=1 |f:0.1,2.3|
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Name
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2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride
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Quantity
|
979 mg
|
Type
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reactant
|
Smiles
|
Cl.C(C)OC=1C=C(C=CC1OC)CC(=N)N
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(C(=O)OCC)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CC2=NN=C(C(N2)=O)C(C)NC(C)=O)C=CC1OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |